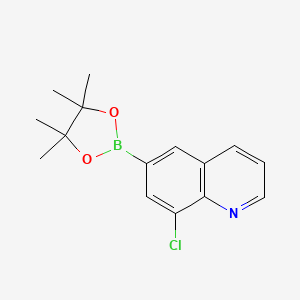

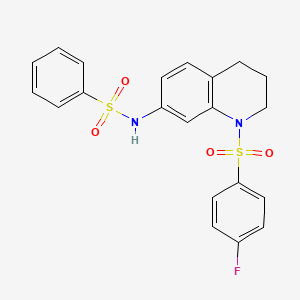

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound used in various chemical reactions . It’s often used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Synthesis Analysis

The synthesis of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” involves various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is represented by the empirical formula C6H13BO2 . The molecular weight of this compound is 127.98 .Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can participate in various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396 . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Hydrolysis and Structural Characterization

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, challenging the expectation to yield quinolin-8-yl boronic acid. Instead, it produces either the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, dependent on hydrolysis conditions. These findings, detailed by J. Son et al. (2015), question the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral, Lewis base-free form and have implications for synthetic chemistry involving boronic acids and esters (J. Son et al., 2015).

Suzuki Cross-Coupling and Aryl Substitution

F. Babudri et al. (2006) developed a methodology for aryl and vinyl substitution at the 5 or 7 position of 8-hydroxyquinoline, employing Suzuki cross-coupling reactions. This process utilized derivatives obtained from 8-hydroxyquinoline, showcasing the compound's versatility in organic synthesis (F. Babudri et al., 2006).

Biological Evaluation of Quinoline Derivatives

Quinolines, such as those derived from 8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, are highlighted for their broad spectrum of biodynamic activities, serving as potent therapeutic agents. A study by Viral J. Faldu et al. (2014) synthesized and evaluated the antimicrobial activity of new quinoline derivatives, emphasizing the compound's potential in drug development (Viral J. Faldu et al., 2014).

Antioxidant and Antibacterial Properties

Research by N. Jayanna et al. (2013) synthesized novel quinoline derivatives exhibiting significant antibacterial and antioxidant activities. This study underscores the compound's utility in creating new agents for fighting infections and oxidative stress (N. Jayanna et al., 2013).

Crystal Structure and DFT Studies

P.-Y. Huang et al. (2021) reported on the synthesis, crystal structure, and DFT analysis of related boric acid ester intermediates, providing insights into the compound's structural and electronic properties. Their work contributes to the understanding of its physicochemical characteristics and potential applications in material science (P.-Y. Huang et al., 2021).

Wirkmechanismus

Target of Action

The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts in biochemical systems.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . In this process, the boronic ester group in the compound forms a bond with a carbon atom in the target molecule, typically at a benzylic C-H bond . This reaction is often facilitated by a palladium catalyst .

Biochemical Pathways

The borylation process can lead to the formation of new carbon-boron bonds, which can significantly alter the structure and function of the target molecules .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given its potential role in borylation reactions, the compound could potentially alter the structure of target molecules and influence their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the presence of a palladium catalyst is necessary for the compound to undergo borylation reactions . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-18-13(10)12(17)9-11/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQLDKUKVBFFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)

![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)

![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)